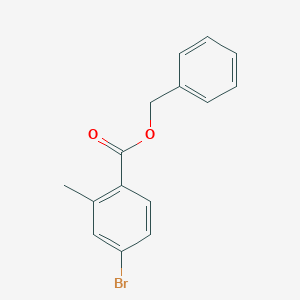

Benzyl 4-bromo-2-methylbenzoate

Description

Benzyl 4-bromo-2-methylbenzoate is an aromatic ester featuring a bromine atom at the para position and a methyl group at the ortho position of the benzoic acid backbone, esterified with benzyl alcohol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its bromine substituent enables participation in cross-coupling reactions (e.g., Suzuki or Heck reactions), while the benzyl ester group offers stability and selective deprotection under hydrogenolytic conditions .

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17 g/mol |

IUPAC Name |

benzyl 4-bromo-2-methylbenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-11-9-13(16)7-8-14(11)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

QEZVRJNTXBDINZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Ester Derivatives

Benzyl 4-bromo-2-methylbenzoate belongs to a family of halogenated aromatic esters. Key analogs include:

*Calculated based on structural formula.

Key Observations :

- The benzyl ester group increases molecular weight and lipophilicity compared to methyl/ethyl analogs, influencing solubility and metabolic stability .

- Bromomethyl substituents (e.g., in methyl 4-bromo-2-bromomethylbenzoate) enhance reactivity in nucleophilic substitutions or polymerizations .

- Hydroxyl groups (e.g., in methyl 4-bromo-2-hydroxy-6-methylbenzoate) introduce polarity and acidity, altering solubility and biological activity .

Comparison of Reactivity :

- Benzyl vs. Methyl Esters : Benzyl esters are more stable toward hydrolysis but require harsher conditions (e.g., H₂/Pd) for deprotection compared to methyl esters (saponifiable with NaOH) .

- Bromine Substituent: The para-bromo group facilitates cross-coupling reactions. For example, methyl 4-bromo-2-methylbenzoate can undergo Suzuki coupling with aryl boronic acids, a reaction less feasible in non-halogenated analogs .

Solubility and Stability

- This compound : Predicted to be soluble in organic solvents (e.g., DCM, THF) due to the benzyl group. The bromine atom may increase susceptibility to photodegradation .

- Methyl 4-bromo-2-hydroxy-6-methylbenzoate : Higher aqueous solubility due to the -OH group, making it suitable for biological assays .

Toxicity and Metabolism

- Benzyl alcohol derivatives (e.g., benzyl alcohol itself) exhibit acute toxicity and metabolic conversion to benzaldehyde, but esterification reduces volatility and may alter toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.